molecular formula C15H10ClNO2 B2952348 (3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 855423-46-0

(3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2952348
CAS No.: 855423-46-0
M. Wt: 271.70 g/mol
InChI Key: YGQMTJCPNCBMOM-UHFFFAOYSA-N
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Description

(3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a dihydroindolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by cyclization to form the indolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one ketone.

    Reduction: Formation of 4-hydroxy-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one.

    Substitution: Formation of 4-amino-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one or 4-thio-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one.

Scientific Research Applications

(3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-4-chloro-3-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
  • (3Z)-4-bromo-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
  • (3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-thione

Uniqueness

(3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and hydroxyphenyl groups contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

CAS No.

855423-46-0

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

4-chloro-3-[(4-hydroxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H10ClNO2/c16-12-2-1-3-13-14(12)11(15(19)17-13)8-9-4-6-10(18)7-5-9/h1-8,18H,(H,17,19)

InChI Key

YGQMTJCPNCBMOM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=CC3=CC=C(C=C3)O)C(=O)N2

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC3=CC=C(C=C3)O)C(=O)N2

solubility

not available

Origin of Product

United States

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